

An In-depth Technical Guide to ATTO 647: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 647

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Introduction

ATTO 647 is a fluorescent dye belonging to the rhodamine family, designed for high-performance imaging and labeling in the red spectral region.[1][2][3] Renowned for its strong absorption, high fluorescence quantum yield, and photostability, **ATTO 647** has become an invaluable tool in various life science and drug development applications.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its use in labeling biomolecules and cellular imaging. A closely related dye, **ATTO 647N**, which offers distinct properties, is also discussed for comparative purposes.

Chemical Structure

The core chemical structure of **ATTO 647** is based on a rhodamine scaffold. The precise structure, along with its common reactive derivatives—NHS ester, maleimide, and azide—are presented below. These derivatives enable the covalent labeling of various functional groups on biomolecules.

Core Structure of **ATTO 647** (Carboxy derivative)

Caption: Conceptual representation of the **ATTO 647** core structure with a carboxyl group.

ATTO 647 Derivatives

The carboxyl group on the core **ATTO 647** structure serves as a versatile attachment point for various reactive moieties, enabling the labeling of different biomolecules.

- **ATTO 647** NHS ester: Reacts with primary amines, commonly found in proteins (lysine residues) and amine-modified oligonucleotides.[\[3\]](#)
- **ATTO 647** Maleimide: Reacts with sulphydryl (thiol) groups, present in cysteine residues of proteins.[\[4\]](#)
- **ATTO 647** Azide: Used in "click chemistry" reactions with alkyne-modified biomolecules for highly specific and efficient conjugation.[\[5\]](#)

Physicochemical Properties

ATTO 647 and its counterpart, **ATTO 647N**, exhibit distinct photophysical properties that make them suitable for different applications. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of **ATTO 647**

Property	Value	Reference(s)
Absorption Maximum (λ_{abs})	645-647 nm	[6] [7]
Emission Maximum (λ_{em})	667-669 nm	[6] [7]
Molar Extinction Coefficient (ϵ)	1.2×10^5 M ⁻¹ cm ⁻¹	[7]
Fluorescence Quantum Yield (Φ)	0.20 (20%)	[6]
Fluorescence Lifetime (τ)	2.4 ns	[7]
Molecular Weight (Carboxy)	~593 g/mol	
Charge	Zwitterionic (net charge of 0)	[7]

Table 2: Physicochemical Properties of **ATTO 647N**

Property	Value	Reference(s)
Absorption Maximum (λ_{abs})	644-646 nm	[8][9]
Emission Maximum (λ_{em})	664-669 nm	[8][9]
Molar Extinction Coefficient (ϵ)	$1.5 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[8][9]
Fluorescence Quantum Yield (Φ)	0.65 (65%)	[9][10]
Fluorescence Lifetime (τ)	3.5 ns	[9]
Molecular Weight (Carboxy)	Not explicitly found	
Charge	Cationic (net charge of +1)	

Experimental Protocols

The following sections provide detailed methodologies for common applications of **ATTO 647** derivatives.

Protein Labeling with ATTO 647 NHS Ester

This protocol is suitable for labeling proteins with primary amine groups, such as antibodies.

Materials:

- Protein to be labeled (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **ATTO 647** NHS ester
- Anhydrous, amine-free DMSO or DMF
- Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Protein Preparation: Dissolve the protein in the sodium bicarbonate buffer. If the protein solution contains amines (e.g., Tris buffer), it must be dialyzed against PBS beforehand.
- Dye Preparation: Immediately before use, dissolve the **ATTO 647** NHS ester in DMSO or DMF to a concentration of 2-5 mg/mL.
- Labeling Reaction: Add a 2 to 15-fold molar excess of the reactive dye solution to the protein solution. The optimal ratio depends on the protein and should be determined empirically. Incubate for 30-60 minutes at room temperature with gentle stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is typically the labeled protein.
- Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for **ATTO 647**). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Oligonucleotide Labeling with **ATTO 647** NHS Ester

This protocol is for labeling amine-modified oligonucleotides.

Materials:

- Amine-modified oligonucleotide (0.1 mM in carbonate buffer)
- **ATTO 647** NHS ester
- Anhydrous DMF
- Carbonate buffer (0.2 M, pH 8-9)
- Gel filtration or reverse-phase HPLC for purification

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the carbonate buffer.

- Dye Preparation: Prepare a 5 mg/mL solution of **ATTO 647** NHS ester in anhydrous DMF.
- Labeling Reaction: Add the dye solution to the oligonucleotide solution. A typical ratio is 30 μ L of dye solution to 50 μ L of oligonucleotide solution. Incubate for 2 hours at room temperature with shaking.
- Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Staining of F-actin with ATTO 647-Phalloidin

This protocol describes the staining of filamentous actin in fixed and permeabilized cells.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 3.7% Formaldehyde in PBS (methanol-free)
- 0.1% Triton X-100 in PBS
- **ATTO 647**-phalloidin conjugate
- Bovine Serum Albumin (BSA)

Procedure:

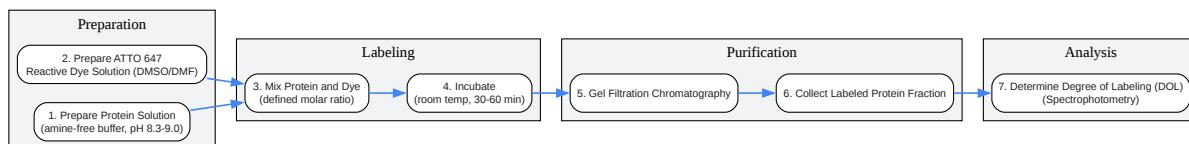
- Cell Fixation: Wash cells with PBS and then fix with 3.7% formaldehyde in PBS for 10 minutes at room temperature.
- Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 3-5 minutes.
- Blocking (Optional): To reduce non-specific background, incubate the cells with 1% BSA in PBS for 20-30 minutes.

- Staining: Dilute the **ATTO 647**-phalloidin stock solution in PBS containing 1% BSA. Add the staining solution to the cells and incubate for 20-90 minutes at room temperature, protected from light.
- Washing and Imaging: Wash the cells several times with PBS to remove unbound phalloidin. Mount the coverslips and image using a fluorescence microscope with appropriate filters for **ATTO 647**.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with an **ATTO 647** reactive dye and subsequent purification.

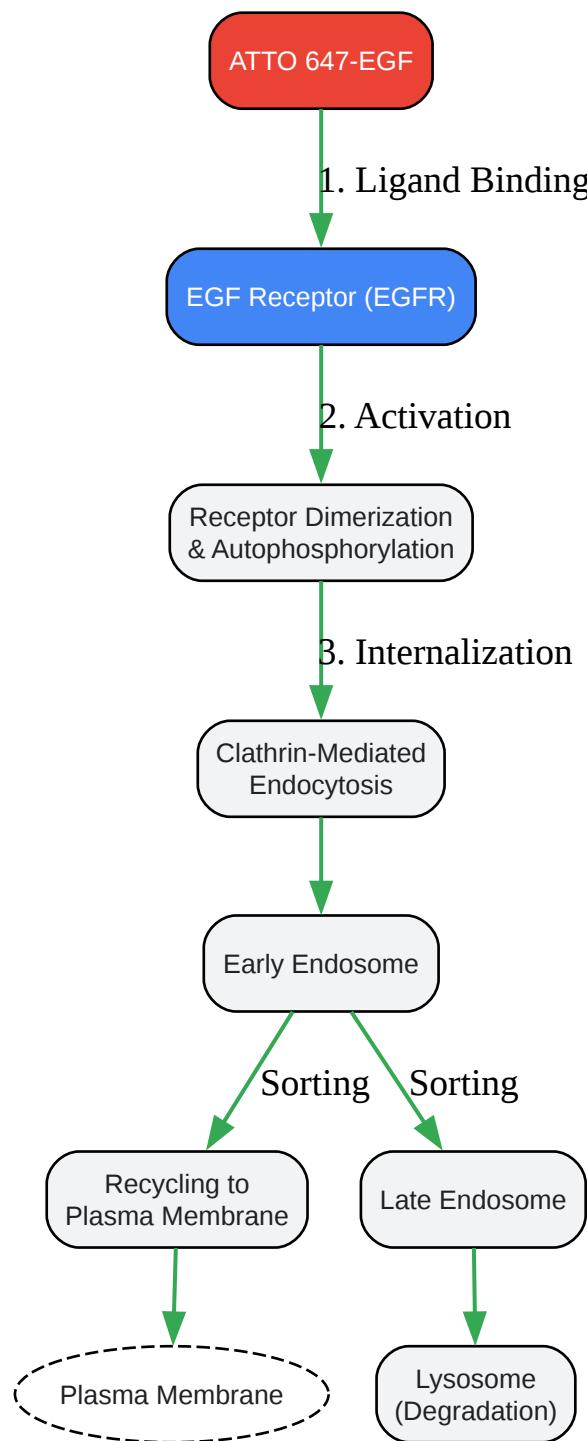


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Caption: General workflow for protein labeling with **ATTO 647**.

Signaling Pathway: Receptor-Mediated Endocytosis of EGF Receptor

ATTO 647 can be conjugated to ligands, such as Epidermal Growth Factor (EGF), to track the process of receptor-mediated endocytosis. The following diagram illustrates this signaling pathway.



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Caption: EGF receptor endocytosis pathway tracked by **ATTO 647-EGF**.

Conclusion

ATTO 647 and its derivatives are powerful fluorescent tools for researchers in various fields. Their excellent photophysical properties, combined with the availability of different reactive forms, enable a wide range of applications from labeling purified biomolecules to advanced cellular imaging techniques. This guide provides the foundational knowledge and practical protocols to effectively utilize **ATTO 647** in your research endeavors. For specific applications, further optimization of the provided protocols may be necessary to achieve the best results.

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- To cite this document: BenchChem. [An In-depth Technical Guide to ATTO 647: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554283#atto-647-chemical-structure-and-properties>]

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